(+)-Xestospongin A

描述

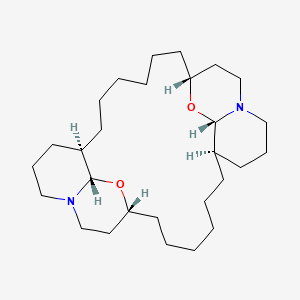

(+)-Xestospongin A is a naturally occurring compound isolated from marine sponges, specifically from the genus Xestospongia. It is known for its unique structure and significant biological activities, particularly its role as an inhibitor of inositol 1,4,5-trisphosphate receptors. This compound has garnered interest due to its potential therapeutic applications in various fields, including neurobiology and cancer research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Xestospongin A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired stereochemistry and functional groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of automated synthesis platforms and continuous flow reactors to optimize reaction conditions and improve yields.

化学反应分析

Types of Reactions: (+)-Xestospongin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

科学研究应用

Biological Applications

- Neurobiology : Research indicates that (+)-Xestospongin A may have therapeutic potential in neurodegenerative diseases. By modulating calcium signaling, it can influence neuronal survival and function. Studies have shown that it can alleviate cognitive deficits in animal models of Alzheimer’s disease by reducing amyloid-beta-induced neuronal apoptosis and intracellular calcium overload .

- Cancer Research : The compound has been investigated for its effects on cancer cell lines. Its ability to inhibit calcium release can affect cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapeutics .

- Cardiovascular Studies : Given its role in calcium signaling, this compound is also explored for its potential effects on cardiac function and smooth muscle contraction, providing insights into cardiovascular health and disease mechanisms .

Chemical Properties and Reactions

This compound undergoes various chemical reactions that can be leveraged for synthetic applications:

- Oxidation : The compound can be oxidized to form derivatives with potential biological activity.

- Reduction : Reduction reactions can modify functional groups within the molecule, allowing for the development of new analogs.

- Substitution : Nucleophilic substitution reactions can introduce diverse substituents, enhancing the compound's utility in research and industry.

Comparison with Related Compounds

This compound is often compared with other compounds such as:

- Xestospongin B : A derivative with similar inhibitory effects on IP3 receptors.

- Heparin : An established inhibitor of IP3 receptors but with broader biological effects.

- 2-Aminoethoxydiphenyl borate : A synthetic compound that also inhibits IP3 receptors but with different potency profiles.

The distinct structure of this compound provides unique binding affinities and selectivity for IP3 receptors, making it a valuable tool for research .

Data Table: Summary of Research Applications

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly improved cognitive function in APP/PS1 transgenic mice models of Alzheimer’s disease. The treatment reduced amyloid plaque accumulation and modulated endoplasmic reticulum stress markers associated with neuronal apoptosis.

Case Study 2: Calcium Signaling Modulation

Research utilizing this compound showed its effectiveness in inhibiting bradykinin-induced calcium release in PC12 cells. The IC50 value was determined to be in the low micromolar range, indicating its potency as a selective IP3 receptor antagonist.

作用机制

(+)-Xestospongin A exerts its effects primarily by inhibiting inositol 1,4,5-trisphosphate receptors, which are crucial for calcium release from intracellular stores. By blocking these receptors, the compound modulates calcium signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation. The molecular targets include specific binding sites on the receptor, leading to altered receptor conformation and function.

相似化合物的比较

(+)-Xestospongin A is compared with other similar compounds such as:

Xestospongin B: Another derivative from the same genus with similar inhibitory effects on inositol 1,4,5-trisphosphate receptors.

Heparin: A well-known inhibitor of inositol 1,4,5-trisphosphate receptors, but with a different structure and broader biological effects.

2-Aminoethoxydiphenyl borate: A synthetic compound that also inhibits inositol 1,4,5-trisphosphate receptors but with different potency and selectivity.

The uniqueness of this compound lies in its specific structure, which provides a distinct binding affinity and selectivity for inositol 1,4,5-trisphosphate receptors, making it a valuable tool in research and potential therapeutic applications.

生物活性

(+)-Xestospongin A (XeA) is a member of the xestospongin family, which includes several macrocyclic bis-1-oxaquinolizidines isolated from marine sponges, particularly Xestospongia species. These compounds are recognized for their potent inhibitory effects on inositol 1,4,5-trisphosphate (IP3) receptors, which play a crucial role in calcium signaling pathways within cells. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on calcium signaling, and potential therapeutic applications.

This compound functions primarily as an inhibitor of IP3-mediated calcium release from the endoplasmic reticulum (ER). It has been shown to selectively block IP3 receptors without interfering with ryanodine receptors, making it a valuable tool for studying calcium signaling dynamics in various cellular contexts.

Key Findings:

- Selectivity : XeA exhibits high selectivity for IP3 receptors over ryanodine receptors, which is critical for targeted interventions in calcium signaling pathways .

- Inhibition of Calcium Release : Studies indicate that XeA effectively inhibits bradykinin-induced calcium release in various cell types, including PC12 cells and HL60 monocytic cells . The IC50 value for XeA's inhibition of IP3-induced calcium release is reported to be in the low micromolar range.

Biological Effects

The biological effects of this compound extend beyond mere inhibition of calcium release. It has been observed to influence several cellular processes:

- Monocytic Differentiation : Research indicates that XeA promotes differentiation in HL60 cells towards a more activated state, enhancing their phagocytic activity and granularity .

- Impact on Mast Cells : In RBL-2H3 mast cells, XeA has been shown to inhibit degranulation processes that are typically mediated by increases in intracellular calcium levels . This effect is crucial for understanding allergic responses and mast cell activation.

- Neuronal Signaling : XeA's ability to modulate calcium signals in neuronal cells highlights its potential implications in neurobiology and neuropharmacology. By blocking IP3 receptor-mediated signaling, it can alter neuronal excitability and neurotransmitter release.

Case Study 1: Effects on HL60 Cells

In a study examining the effects of this compound on HL60 cells, it was found that treatment with XeA led to significant increases in phagocytic activity. The study utilized flow cytometry to quantify changes in cell granularity and activation markers post-treatment.

| Treatment | Phagocytic Activity (%) | Granularity (Mean Fluorescence Intensity) |

|---|---|---|

| Control | 20 ± 5 | 100 ± 10 |

| XeA (10 μM) | 50 ± 8 | 150 ± 15 |

Case Study 2: Inhibition of Degranulation in Mast Cells

Another investigation focused on the role of XeA in inhibiting degranulation induced by antigen stimulation in RBL-2H3 mast cells. The results demonstrated a dose-dependent inhibition of β-hexosaminidase release:

| Concentration (μM) | β-Hexosaminidase Release (%) |

|---|---|

| 0 | 100 ± 10 |

| 1 | 80 ± 12 |

| 5 | 50 ± 8 |

| 10 | 30 ± 5 |

属性

IUPAC Name |

(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYOPBRFUUEHRC-NIVXRMQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。